1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Physical Organic Chemistry Basicity Hammett Correlation

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 56917-39-6) is an aromatic ketone belonging to the substituted 4-acetylbiphenyl class, with a molecular formula of C15H14O and a molecular weight of 210.27 g/mol. Its structure consists of a biphenyl core substituted with an acetyl group at the 4-position and a methyl group at the 2'-position, giving it a distinct steric and electronic profile compared to unsubstituted or differently substituted analogs.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 56917-39-6
Cat. No. B1608414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone
CAS56917-39-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C15H14O/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3
InChIKeyLZJQPLYMITWEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 56917-39-6): Physicochemical and Structural Baseline for Procurement Decisions


1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 56917-39-6) is an aromatic ketone belonging to the substituted 4-acetylbiphenyl class, with a molecular formula of C15H14O and a molecular weight of 210.27 g/mol [1]. Its structure consists of a biphenyl core substituted with an acetyl group at the 4-position and a methyl group at the 2'-position, giving it a distinct steric and electronic profile compared to unsubstituted or differently substituted analogs. The compound is typically supplied as a yellow to pale yellow oil with a boiling point of 324 °C at 760 mmHg and a predicted density of 1.038 g/cm³ . Its computed XLogP3-AA value is 3.6, indicating moderate lipophilicity [1]. The compound is primarily used as a versatile synthetic intermediate in medicinal chemistry, materials science, and organic synthesis, where the 2'-methyl substitution imparts unique conformational and reactivity characteristics critical for downstream applications .

Why 4-Acetylbiphenyl or 4'-Methylacetophenone Cannot Substitute for 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone in Synthesis and Assay


Generic substitution of 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone with simpler analogs such as 4-acetylbiphenyl or 4'-methylacetophenone fails because the 2'-methyl group introduces a critical steric and electronic perturbation that is absent in the unsubstituted or para-substituted counterparts. Spectrophotometric determination of basicities (pKBH+) of substituted 4-acetylbiphenyls in sulfuric acid media at 30°C demonstrated that 2'-substituted compounds exhibit a measurable π-electron steric effect that deviates significantly from the Hammett correlation observed for 3'- and 4'-substituted analogs [1]. This steric effect directly influences the protonation behavior of the acetyl carbonyl, altering the compound's reactivity in acid-catalyzed transformations and its chromatographic retention profile. In cross-coupling or condensation reactions where the acetyl group serves as a directing or activating moiety, the ortho-methyl substitution on the adjacent ring modifies the conformational equilibrium of the biphenyl system, potentially affecting reaction yields, regioselectivity, and impurity profiles in ways that cannot be replicated by analogs lacking this substitution pattern [2].

Quantitative Differentiation of 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone from Structurally Related Analogs


Differentiated Basicity (pKBH+) Due to 2'-Methyl Steric Effect Versus 4'-Methyl and Unsubstituted Analogs

In a systematic study of substituted 4-acetylbiphenyls, the basicities (pKBH+) were determined spectrophotometrically in sulfuric acid media at 30°C. While 3'- and 4'-substituted compounds exhibit a linear free-energy correlation with Hammett σ+ constants, the 2'-substituted derivatives—including 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone—deviate from this correlation due to a π-electron steric effect that specifically reduces the basicity of the acetyl carbonyl oxygen [1]. This quantitative deviation provides a measurable differentiation from the 4'-methyl analog, which follows the Hammett relationship predictably. The class-level inference is that the 2'-methyl compound is less basic (lower pKBH+) than its 4'-methyl isomer under identical conditions, although exact pKBH+ numerical values require consultation of the full primary article.

Physical Organic Chemistry Basicity Hammett Correlation

Molecular Weight and Lipophilicity (XLogP3-AA) Differentiation from Closely Related Acetophenone and Biphenyl Analogs

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone possesses a molecular weight of 210.27 g/mol and a computed XLogP3-AA of 3.6 [1]. This differentiates it quantitatively from commonly considered procurement alternatives: 4-acetylbiphenyl (MW 196.24 g/mol, XLogP ~3.1) and 4'-methylacetophenone (MW 134.18 g/mol, XLogP ~2.1). The higher molecular weight and lipophilicity of the target compound are a direct consequence of the extended biphenyl core with ortho-methyl substitution, which increases both the molecular volume and the hydrophobic surface area. The density of 1.038 g/cm³ and the boiling point of 324 °C at 760 mmHg further distinguish it as a higher-boiling, denser liquid compared to the non-biphenyl analog, 4'-methylacetophenone (bp ~226 °C) .

Physicochemical Properties Lipophilicity Druglikeness

Melting Point Differentiation: Crystalline Solid Versus Oily Liquid Among Biphenyl Acetyl Isomers

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone exhibits a melting point of 93–94 °C when crystallized from ethanol, as reported in authoritative chemical databases . This contrasts sharply with the unsubstituted 4-acetylbiphenyl, which melts at 120–122 °C [1], and with 4'-methyl-4-acetylbiphenyl (the 4'-methyl isomer, mp ~122 °C). The approximately 28–29 °C lower melting point of the 2'-methyl derivative is a direct manifestation of the steric disruption of crystal packing introduced by the ortho-methyl group. This difference is critical for processes relying on crystallization for purification, solid-phase handling, or formulation development, as the 2'-methyl compound will remain a low-melting solid or oil under conditions where the 4'-methyl isomer is a stable crystalline powder.

Crystallinity Formulation Purification

Sterically Controlled Reactivity Profile in Cross-Coupling and Condensation Reactions Involving the Acetyl Group

Experimental protocols for the synthesis of 4-acetyl-2'-methylbiphenyl via Pd-catalyzed Suzuki-Miyaura coupling of 4'-iodoacetophenone with 2-methylphenylboronic acid have been documented with isolated yields of approximately 80–90% under optimized ligand conditions (e.g., using PA-Ph ligand 15 in toluene at room temperature for 7 hours) [1]. The presence of the ortho-methyl group on the boronic acid coupling partner introduces a measurable steric penalty relative to coupling with unsubstituted phenylboronic acid, which typically proceeds with >95% yield under identical conditions. This yield differential, while modest, represents a reproducible and quantifiable reactivity difference that must be accounted for when scaling up the synthesis of this specific intermediate. Furthermore, the 2'-methyl group retards electrophilic aromatic substitution at the adjacent ring position and alters the regioselectivity of further functionalization compared to 4-acetylbiphenyl.

Synthetic Chemistry Suzuki Coupling Steric Effects

Residual Dipole and Conformational Profile Differentiated by 2'-Methyl Substitution for Materials Chemistry Applications

Biphenyl derivatives with ortho-substitution patterns, such as 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, adopt a non-planar ground-state conformation due to the steric clash between the 2'-methyl group and the ortho-hydrogen on the adjacent ring. This increased dihedral angle, estimated at approximately 50–60° for 2-methylbiphenyls versus ~40° for unsubstituted biphenyl, directly modulates the π-conjugation between the two aromatic rings, altering the HOMO-LUMO gap and the molecular dipole moment [1]. These conformational and electronic perturbations are quantitatively distinct from those in 4'-methyl or 3'-methyl isomers, which retain near-planar geometries. For applications in organic electronics (OLED host materials, hole-transport layers) where such biphenyl acetyl intermediates are employed, the specific substitution pattern determines charge-transport properties, triplet energy levels, and film morphology [2].

Materials Chemistry OLED Intermediates Conformational Analysis

High-Value Procurement Scenarios for 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 56917-39-6) Based on Quantified Differentiation


Synthesis of Phenanthridine and Aza-Polycyclic Medicinal Chemistry Scaffolds via Acid-Catalyzed Nitrogenation of Sterically Defined 4-Acetylbiphenyls

In metal-free nitrogenation protocols for constructing phenanthridine cores—privileged scaffolds in antimalarial, anticancer, and neuroprotective drug discovery—the protonation susceptibility of the acetyl carbonyl is the rate-determining step [1]. The 2'-methyl group in 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone uniquely attenuates carbonyl basicity via a π-electron steric effect [2], providing a tunable handle for chemoselectivity when other reactive carbonyls are present in polyfunctional substrates. Researchers developing sequential nitrogenation-cyclization cascades should procure this specific isomer to exploit or control the steric modulation of basicity, as the 3'- or 4'-methyl analogs would respond differently to the acidic reaction conditions and may yield different product distributions.

Preparation of Non-Planar Biphenyl-Containing Organic Electronic Materials (OLED Hosts and Hole-Transport Layers)

The increased inter-ring dihedral angle (~50–60°) imparted by the 2'-methyl group disrupts π-conjugation, raising the triplet energy (T₁) and blue-shifting the emission profile relative to planar biphenyl analogs [1]. This makes 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone a strategic starting material for synthesizing wide-bandgap host materials for blue phosphorescent OLEDs, where high T₁ values (>2.8 eV) are required to prevent back-energy transfer from the dopant. The acetyl group serves as a versatile anchor for further functionalization (e.g., conversion to vinyl, ethynyl, or heteroaryl groups) while the 2'-methyl group locks in the non-planar geometry essential for device performance [2].

Synthesis of Atropisomerically Enriched Biaryl Ligands and Catalysts via Sterically Directed Cross-Coupling

The 2'-methyl substitution on the biphenyl core creates a sufficiently high rotational barrier to allow isolation of atropisomers under ambient conditions in appropriately substituted derivatives [1]. When 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone is used as a precursor for chiral phosphine ligands (e.g., BINAP analogs) or N-heterocyclic carbene precursors, the acetyl group provides a synthetic handle for introducing chirality-directing groups while the 2'-methyl group stabilizes one conformational diastereomer. This atropisomeric enrichment is not achievable with 4-acetylbiphenyl or 4'-methyl-4-acetylbiphenyl, both of which have lower rotational barriers and racemize rapidly at room temperature [2].

Development of ACC Inhibitor SAR Libraries with Defined Steric Parameters

Given that biphenyl acetyl derivatives have been explored as Acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease indications [1], 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone serves as a key intermediate for synthesizing focused libraries where the 2'-methyl group is a deliberate steric probe. The quantifiably different lipophilicity (ΔXLogP +0.5 vs. 4-acetylbiphenyl) [2] and the altered carbonyl basicity mean that this building block introduces a distinct physicochemical signature into the final compounds. Procurement of this specific intermediate, rather than attempting to introduce the methyl group later via low-yielding directed ortho-metalation, ensures consistent library quality and enables meaningful structure-activity relationship (SAR) interpretation across the series.

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